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Dutasteride + tamsulosin

Cat. No.: B10832345
M. Wt: 937.0 g/mol
InChI Key: SHHCJPKACHSWFP-NMXGMQNUSA-N
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Description

Conceptual Framework of Dual-Targeting Pharmacological Strategies

Dual-targeting pharmacological strategies involve the simultaneous use of two or more drugs that act on different molecular targets or pathways to achieve a therapeutic effect that is greater than the sum of the effects of each drug administered alone. researchgate.net This approach is particularly valuable in multifactorial diseases like BPH, where both smooth muscle constriction (dynamic component) and prostate enlargement (static component) contribute to lower urinary tract symptoms (LUTS). scispace.combioline.org.br By targeting distinct mechanisms, combination therapy can provide both rapid symptom relief and long-term disease modification. nih.govnih.gov The landmark Medical Therapy of Prostatic Symptoms (MTOPS) trial provided strong evidence for this concept, demonstrating that the combination of the 5α-reductase inhibitor finasteride (B1672673) and the α-blocker doxazosin (B1670899) was more effective in reducing the risk of clinical progression of BPH than either drug alone. nih.govtcs.org.tw This paved the way for the development of other combination therapies, including dutasteride (B1684494) and tamsulosin (B1681236). nih.gov

Historical Context of Individual Component Research Leading to Combination Development

The development of the dutasteride and tamsulosin combination is a result of decades of independent research into α-blockers and 5α-reductase inhibitors.

The journey of 5α-reductase inhibitors began with the study of congenital 5α-reductase deficiency, which led to the understanding of DHT's role in prostate growth. nih.gov This research paved the way for the development of finasteride, the first 5α-reductase inhibitor, which was approved in 1992. nih.gov Dutasteride, a dual inhibitor of both type 1 and type 2 5α-reductase, was patented in 1993 and received FDA approval for BPH in 2001. fda.govwikipedia.orgcaldic.com Clinical trials demonstrated its ability to suppress DHT levels by up to 98% and reduce prostate volume. dovepress.comwikipedia.org

The use of α-blockers for BPH symptoms emerged from the recognition of α1-adrenoceptors in prostatic smooth muscle in the 1970s and 1980s. tcs.org.twnih.gov Tamsulosin, a sulphamoylphenethylamine derivative, was developed as a more selective α1a-adrenoceptor antagonist, aiming to reduce urinary obstruction with fewer cardiovascular side effects. drugbank.comnih.gov Following successful clinical trials, tamsulosin was approved for the treatment of BPH in the United States in 1997. drugbank.comnih.gov

The proven efficacy of both drug classes as monotherapies and the compelling results of the MTOPS trial with finasteride and doxazosin provided a strong rationale for investigating the combination of dutasteride and tamsulosin. nih.govcaldic.com This led to the initiation of the CombAT trial in 2003, a large-scale, 4-year study designed to assess the efficacy and safety of the combination therapy compared to each monotherapy. nih.govclinicaltrials.gov The positive outcomes of this trial solidified the role of dutasteride and tamsulosin combination therapy in the management of moderate to severe BPH. nih.gov

Dutasteride: Elucidation of 5α-Reductase Inhibition

Dutasteride's primary mechanism of action is the potent and sustained inhibition of the 5α-reductase enzyme system, which is critical in androgen metabolism. This inhibition leads to a significant reduction in the production of dihydrotestosterone (B1667394) (DHT), the key androgen implicated in the pathophysiology of benign prostatic hyperplasia.

Dutasteride is distinguished by its activity as a dual inhibitor of both major isoforms of the 5α-reductase enzyme: type I and type II. pharmacyfreak.comconsensus.appwustl.eduscispace.com This contrasts with other inhibitors, such as finasteride, which primarily targets the type II isoenzyme. wustl.eduwikipedia.org The type II 5α-reductase is predominantly found in the prostate, seminal vesicles, epididymides, and hair follicles, and is responsible for the majority of circulating DHT. pharmacyfreak.com The type I isoenzyme is primarily located in the skin and liver. oup.com By inhibiting both isoenzymes, dutasteride achieves a more comprehensive and profound suppression of DHT levels throughout the body. pharmacyfreak.comwikipedia.org

The conversion of testosterone (B1683101) to dihydrotestosterone is a critical step in androgenic activity in specific tissues. This irreversible conversion is catalyzed by the 5α-reductase enzyme. scispace.comafricaresearchconnects.com Testosterone, the primary circulating androgen, is converted to DHT within the cells of target tissues like the prostate gland. africaresearchconnects.com DHT has a significantly higher binding affinity for the androgen receptor than testosterone, making it a more potent androgen. nih.gov Approximately 5 to 7% of testosterone is normally converted to DHT. africaresearchconnects.com The inhibition of 5α-reductase by dutasteride directly blocks this conversion, leading to a substantial decrease in intracellular and circulating DHT concentrations. wikipedia.orgnih.gov

Dihydrotestosterone is the principal androgen responsible for the normal development and growth of the prostate gland. pharmacyfreak.comoup.commedex.com.bd In later life, DHT is a key factor in the pathogenesis of benign prostatic hyperplasia. oup.com Within prostatic cells, DHT binds to androgen receptors, and this hormone-receptor complex then modulates the expression of genes that regulate cell proliferation and apoptosis (programmed cell death). nih.govmedex.com.bd Elevated levels of DHT are associated with prostatic enlargement due to increased cellular growth and reduced cell death. By drastically reducing DHT levels, dutasteride leads to a decrease in prostatic volume and an increase in epithelial cell apoptosis, thereby addressing the static component of BPH. wustl.edumedex.com.bd

Molecular dynamics simulations and structural studies have provided insights into the interaction between 5α-reductase and its inhibitors. These studies indicate that inhibitors like dutasteride bind within a largely enclosed cavity in the enzyme, which is situated within the cell membrane. nih.govresearchgate.netlatrobe.edu.au The formation of the enzyme-inhibitor complex involves critical amino acid residues, such as Glu57 and Y91, which are essential for both ligand binding and the stability of the complex. africaresearchconnects.comresearchgate.net The binding of dutasteride to the enzyme is a dynamic process that leads to a stable complex, effectively preventing the enzyme from metabolizing testosterone. medex.com.bdplos.org

Dutasteride is classified as a competitive and mechanism-based irreversible inhibitor of 5α-reductase. wikipedia.orgnih.govnih.gov Its dissociation from the enzyme-inhibitor complex is extremely slow, contributing to its long half-life and sustained therapeutic effect. pharmacyfreak.commedex.com.bd The inhibition is time-dependent, a characteristic of irreversible inhibitors where the degree of inhibition increases with the duration of exposure to the drug. researchgate.net

Dutasteride exhibits a high degree of selectivity for both type I and type II 5α-reductase isoenzymes. Studies have demonstrated that dutasteride is a more potent inhibitor of both isoenzymes compared to finasteride. wustl.edu This dual inhibition leads to a more significant reduction in serum DHT levels, with dutasteride suppressing DHT by over 90%, compared to approximately 70% with finasteride. oup.comnih.gov

Inhibitory Potency of Dutasteride on 5α-Reductase Isoenzymes
IsoenzymeDutasteride IC50 (nM)Reference
Type I3.9 wikipedia.org
Type II1.8 wikipedia.org

Tamsulosin: Analysis of α1-Adrenergic Receptor Antagonism

Tamsulosin provides symptomatic relief in BPH by targeting the dynamic component of bladder outlet obstruction, which is related to smooth muscle tone in the prostate and bladder neck. Its mechanism is centered on the selective antagonism of α1-adrenergic receptors.

Tamsulosin is a selective antagonist of α1-adrenergic receptors, with a particular affinity for the α1A and α1D subtypes. consensus.appdrugbank.comdroracle.ai These receptor subtypes are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck. pharmacyfreak.commedex.com.bd Approximately 70% of the α1-receptors in the human prostate are of the α1A subtype. medex.com.bddrugbank.comdroracle.ai By blocking these receptors, tamsulosin inhibits the contractile effects of norepinephrine (B1679862), a neurotransmitter of the sympathetic nervous system. This leads to relaxation of the smooth muscle in the prostate and bladder neck, resulting in decreased resistance to urinary flow and an improvement in the symptoms of BPH. pharmacyfreak.comdrugbank.com

The selectivity of tamsulosin for the α1A and α1D subtypes over the α1B subtype, which is primarily found in vascular smooth muscle, is a key feature of its pharmacological profile. drugbank.comdroracle.ai This selectivity is thought to contribute to a lower incidence of cardiovascular side effects, such as orthostatic hypotension, compared to non-selective α-blockers. drugbank.comdroracle.ai

Receptor Subtype Selectivity of Tamsulosin
Receptor SubtypePrimary LocationEffect of Tamsulosin AntagonismReference
α1AProstate, Bladder NeckRelaxation of smooth muscle, improved urinary flow medex.com.bddrugbank.comdroracle.ai
α1DBladderRelaxation of detrusor muscle, relief of storage symptoms medex.com.bddrugbank.com
α1BBlood VesselsMinimal effect due to lower affinity drugbank.comdroracle.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H58F6N4O7S B10832345 Dutasteride + tamsulosin

Properties

Molecular Formula

C47H58F6N4O7S

Molecular Weight

937.0 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C27H30F6N2O2.C20H28N2O5S/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33;1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36);5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-,16-,17-,19+,21+,24-,25+;15-/m01/s1

InChI Key

SHHCJPKACHSWFP-NMXGMQNUSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

Mechanistic Pharmacology of Individual Components

Tamsulosin (B1681236)

Tamsulosin is an antagonist of alpha-1 adrenoceptors with a notable specificity for the α1A and α1D subtypes over the α1B subtype. drugbank.com Three distinct alpha-1 adrenoceptor subtypes have been identified: α1A, α1B, and α1D. droracle.ai Tamsulosin's binding affinity follows a rank order of α1a = α1d > α1b. nih.gov Specifically, tamsulosin binds to α1A receptors with a selectivity that is 3.9 to 38 times greater than its affinity for α1B receptors and 3 to 20 times greater than for α1D receptors. drugbank.comsaudijournals.com This selectivity for α1A and α1D adrenoceptors is a key feature of its pharmacological profile. nih.govnih.gov While it targets both α1A and α1D subtypes, it is not exclusively selective for a single subtype. droracle.ai

Research has demonstrated that tamsulosin acts as a competitive antagonist at α1D-adrenoceptors, showing a high affinity with a pKB value of 10.1. nih.gov At α1B-adrenoceptors, it also acts as a competitive antagonist but with a lower affinity, with pKB values ranging from 8.9 to 9.2. nih.gov In studies on the human prostate, tamsulosin behaved as a competitive antagonist with a high affinity (pKB = 10.0), which was significantly greater than its affinity for the α1B-adrenoceptor. nih.gov This subtype selectivity allows for a significant effect on urinary flow while reducing the incidence of certain adverse reactions like orthostatic hypotension, which are more commonly associated with non-selective alpha-blockers that affect α1B receptors in blood vessels. drugbank.compatsnap.comdroracle.ai

Receptor SubtypeTamsulosin Affinity/SelectivitypKB Value
α1AHigh; 3.9-38 times more selective than for α1B~10.0 (in human prostate)
α1DHigh; 3-20 times more selective than for α1B10.1 (in rat aorta)
α1BLow8.9-9.2

The α1-adrenergic receptors are strategically distributed throughout the urogenital system, playing a crucial role in urinary function. These receptors are predominantly found in the smooth muscles of the prostate, prostatic capsule, prostatic urethra, and the bladder neck. patsnap.comdroracle.aiconsensus.app In the human prostate, approximately 70% of the alpha-1 receptors are of the α1A subtype. drugbank.comdroracle.aidroracle.ai This high concentration of α1A receptors in the prostate is the primary reason for the targeted action of tamsulosin in this tissue. droracle.aipatsnap.com

The α1D adrenoceptors are also present in the lower urinary tract, including the detrusor muscle of the bladder. drugbank.comdroracle.ai The α1A subtype is primarily responsible for the contraction of prostatic smooth muscle. droracle.ai The blockade of these receptors in the prostate and bladder neck leads to muscle relaxation. patsnap.com In contrast, the α1B subtype is most commonly found in vascular structures like the aorta and spleen. drugbank.com The differential distribution of these receptor subtypes is fundamental to the uroselectivity of tamsulosin, allowing it to primarily target the urinary tract while minimizing effects on the cardiovascular system. droracle.ai

Tamsulosin functions as a selective and competitive antagonist at α1A and α1D adrenergic receptors. patsnap.comconsensus.app By binding to these receptors, it prevents the neurotransmitter norepinephrine (B1679862) from binding and initiating a cellular response. patsnap.com The stimulation of α1-adrenergic receptors by norepinephrine typically causes the contraction of smooth muscles. patsnap.com Tamsulosin's blockade of these receptors inhibits the sympathetic nervous system-mediated contraction of smooth muscle in the prostate and bladder neck. droracle.ai

This receptor antagonism leads to the relaxation of smooth muscles, which in turn improves urine flow and alleviates symptoms associated with benign prostatic hyperplasia. patsnap.com The blockade of α1A receptors is primarily responsible for relaxing the smooth muscle in the prostate. drugbank.com Concurrently, the antagonism of α1D receptors contributes to the relaxation of the detrusor muscle in the bladder, which can help with storage symptoms. drugbank.com Tamsulosin's action is that of an unsurmountable antagonist at α1A-adrenoceptors in some tissues, which means it can reduce the maximal response to an agonist. nih.gov

At a cellular level, tamsulosin's primary effect is the relaxation of smooth muscle in the lower urinary tract. nih.gov By antagonizing the α1A and α1D adrenoceptors, tamsulosin effectively reduces the tone of the smooth muscle in the prostate and bladder neck. nih.gov This relaxation of the prostatic smooth muscle lessens the dynamic component of bladder outlet obstruction. droracle.ai

The reduction in smooth muscle contraction leads to a decrease in urethral resistance, thereby facilitating improved urinary flow. nih.gov Tamsulosin has also been shown to affect ureteric smooth muscle contraction, which can be beneficial in certain conditions. consensus.app It has been suggested that tamsulosin may also decrease the secretion of acetylcholine (B1216132) in the peripheral cholinergic nerve in the bladder or peripheral ganglion, which could further contribute to a reduction in non-voluntary bladder contractions. nih.gov

The differential affinity of tamsulosin for the α1-adrenergic receptor subtypes has significant pharmacological implications. Its high affinity for α1A and α1D receptors, which are prevalent in the prostate and bladder, allows for a targeted therapeutic effect on the lower urinary tract. nih.govconsensus.app This selectivity is the basis for its clinical efficacy in improving urinary flow and reducing symptoms of benign prostatic hyperplasia. nih.gov

Conversely, tamsulosin's lower affinity for the α1B subtype, which is predominantly located in vascular smooth muscle, results in fewer cardiovascular side effects, such as orthostatic hypotension, compared to non-selective alpha-blockers. droracle.aidroracle.ai This "uroselectivity" means that tamsulosin can be administered without the need for dose titration at the beginning of treatment. droracle.ai The selectivity of tamsulosin focuses its effects on the target area while minimizing actions in other parts of the body. drugbank.com

Pharmacokinetic and Metabolic Research Investigations of the Combination

Absorption and Distribution Dynamics

The absorption of the combination of dutasteride (B1684494) and tamsulosin (B1681236) is influenced by the gastrointestinal environment, particularly the presence of food.

For tamsulosin , absorption is nearly complete, with over 90% absorbed following oral administration under fasting conditions drugs.comnih.govdrugs.com. Food has a more pronounced effect on the absorption of tamsulosin. When tamsulosin capsules are taken with food, the time to reach maximum plasma concentration (Tmax) is extended from 4 to 5 hours to 6 to 7 hours drugs.comdrugbank.com. Furthermore, food intake increases the bioavailability by 30% and the maximum plasma concentration by a range of 40% to 70% drugbank.com. When the fixed-dose combination capsule is administered, a mean 30% decrease in tamsulosin's maximum concentration (Cmax) is observed when taken with food drugs.com.

Both dutasteride and tamsulosin exhibit high binding to plasma proteins, which has significant implications for their distribution within the body.

Dutasteride is extensively bound to plasma proteins nih.gov. It is approximately 99% bound to albumin and 96.6% bound to alpha-1 acid glycoprotein (AAG) drugbank.comnih.govfda.govfda.gov. This high degree of protein binding suggests a potential for clinically significant drug-drug interactions nih.gov.

Tamsulosin is also highly bound to human plasma proteins, with a binding rate of 94% to 99% drugs.comnih.govdrugbank.com. The primary binding protein for tamsulosin is alpha-1 acid glycoprotein (AAG) drugs.comdrugbank.comnih.govresearchgate.net. The binding of tamsulosin to AAG is a high-affinity interaction, and the extent of this binding is correlated with the plasma concentration of AAG nih.govresearchgate.net. The binding is linear over a wide concentration range drugs.com.

Interactive Data Table: Plasma Protein Binding Characteristics

CompoundPrimary Binding Protein(s)Percentage BoundImplication
Dutasteride Albumin, Alpha-1 Acid Glycoprotein99% (Albumin), 96.6% (AAG) drugbank.comnih.govfda.govHigh potential for drug-drug interactions nih.gov.
Tamsulosin Alpha-1 Acid Glycoprotein (AAG)94% - 99% drugs.comdrugbank.comBinding extent correlates with AAG levels nih.gov.

The volume of distribution (Vd) provides insight into the extent of a drug's distribution in the body tissues versus the plasma.

Dutasteride is characterized by a large volume of distribution, with reported values ranging from 300 to 500 liters drugbank.comnih.govnih.govfda.govfda.gov. This large Vd indicates that the drug is extensively distributed throughout the body and into the tissues nih.gov.

Tamsulosin has a comparatively smaller volume of distribution. Following intravenous administration, the mean steady-state apparent volume of distribution was found to be 16 liters, which suggests distribution primarily into the extracellular fluids drugs.comdrugbank.comhres.ca. Other research in patients with benign prostatic hyperplasia has reported a steady-state volume of distribution of 32 liters researchgate.netnih.gov. Another report cited a small volume of distribution of approximately 0.2 L/kg researchgate.net.

Interactive Data Table: Volume of Distribution (Vd)

CompoundVolume of Distribution (Vd)Interpretation
Dutasteride 300 - 500 L drugbank.comnih.govnih.govfda.govfda.govExtensive distribution into body tissues.
Tamsulosin 16 L drugs.comdrugbank.comhres.caSuggestive of distribution into extracellular fluids.

Biotransformation Pathways and Enzymatic Metabolism

Dutasteride undergoes extensive metabolism in the liver before its elimination drugbank.comnih.gov. In vitro studies have identified the specific cytochrome P450 isoenzymes responsible for its biotransformation. The metabolism of dutasteride is catalyzed by CYP3A4 and CYP3A5 drugbank.comnih.govnih.govhres.camedex.com.bd. This process results in the formation of several hydroxylated metabolites drugbank.comnih.gov. Given the reliance on these pathways, caution is recommended when dutasteride is co-administered with potent and chronic inhibitors of the CYP3A4 enzyme hres.ca.

Tamsulosin is also subject to extensive hepatic metabolism, with the primary enzymes involved being cytochrome P450 CYP3A4 and CYP2D6 nih.govdrugbank.comhres.canih.govclinpgx.orgclinpgx.org. These enzymes are responsible for different metabolic reactions. CYP3A4 mediates the deethylation of tamsulosin, while CYP2D6 is involved in its hydroxylation and demethylation drugbank.com.

More specifically, the formation of tamsulosin metabolites M-1 and AM-1 is primarily catalyzed by CYP3A isoforms, whereas the formation of the M-3 metabolite is mainly catalyzed by CYP2D6 researchgate.net. Genetic variations exist for the CYP2D6 enzyme, leading to different metabolic phenotypes. A portion of the population are classified as CYP2D6 poor metabolizers, which can result in increased exposure to tamsulosin clinpgx.org. Consequently, it is advised to use tamsulosin with caution in individuals known to be CYP2D6 poor metabolizers, particularly when it is co-administered with strong inhibitors of CYP3A4 clinpgx.org.

1 Fecal Excretion Pathways of Dutasteride and its Metabolites

The primary route of elimination for dutasteride and its metabolites is through the feces. nih.govfda.govnih.gov Following administration, a mean of 5.4% (ranging from 1.0% to 15.4%) of the dutasteride dose is excreted unchanged in the feces. getzpharma.com The remainder of the fecal excretion consists of dutasteride-related metabolites. fda.gov Approximately 40% of the administered dose is excreted in the feces as metabolites. fda.gov In contrast, only trace amounts of unchanged dutasteride, representing less than 1% of the dose, are found in the urine. nih.govhres.cafda.gov

2 Renal Excretion of Tamsulosin and its Conjugated Metabolites

In contrast to dutasteride, the primary route of excretion for tamsulosin and its metabolites is renal. nih.govbrieflands.com Approximately 76% of an administered dose of tamsulosin is recovered in the urine. nih.govdrugbank.com Less than 10% of the dose is excreted as unchanged tamsulosin in the urine. fda.govgetzpharma.comfda.gov.ph The majority of the renally excreted drug consists of the conjugated metabolites of tamsulosin. nih.govfda.gov A smaller fraction, about 21%, is excreted in the feces. nih.govdrugbank.com

CompoundPrimary Excretion RoutePercentage of Dose in UrinePercentage of Dose in FecesPercentage of Unchanged Drug in Urine
DutasterideFecal nih.govfda.govnih.gov<1% nih.govhres.cafda.gov~45% (5% unchanged, 40% metabolites) fda.gov<1% nih.govhres.cafda.gov
TamsulosinRenal nih.govbrieflands.com76% nih.govdrugbank.com21% nih.govdrugbank.com<10% fda.govgetzpharma.comfda.gov.ph
Table 2: Excretion Profiles of Dutasteride and Tamsulosin

3 Pharmacokinetic Half-Life Considerations for Individual Components

Dutasteride is characterized by a long terminal elimination half-life, which is approximately 3 to 5 weeks at steady state. drugbank.comhres.cagetzpharma.com This extended half-life means that dutasteride can be detected in the serum for up to 4 to 6 months after treatment has been discontinued. drugbank.comfda.gov The elimination of dutasteride appears to follow two parallel pathways: one that is saturable at clinically relevant concentrations and another that is non-saturable. getzpharma.com At therapeutic concentrations, the slower, linear elimination pathway is dominant. getzpharma.com

The apparent half-life of tamsulosin is considerably shorter than that of dutasteride. In healthy volunteers, the apparent half-life is approximately 9 to 13 hours. fda.govfda.gov.phfda.gov In the target patient population, the apparent half-life is slightly longer, ranging from 14 to 15 hours. fda.govdrugbank.comfda.gov.phfda.gov Following an immediate-release formulation, the elimination half-life in plasma is between 5 and 7 hours. fda.govgetzpharma.comfda.gov.phfda.gov

Preclinical Pharmacokinetic Interaction Studies

This section delves into the preclinical research investigating the pharmacokinetic interactions of the dutasteride and tamsulosin combination. These studies are crucial for understanding how the two drugs behave when administered together and with other medications.

Mechanistic Evaluation of Interactions with Cytochrome P450 Inhibitors (e.g., Ketoconazole, Ritonavir, Cimetidine, Verapamil, Diltiazem, Paroxetine)

The metabolism of both dutasteride and tamsulosin is heavily reliant on the cytochrome P450 (CYP) enzyme system, making it a focal point for potential drug-drug interactions.

Dutasteride: Dutasteride is primarily metabolized by the CYP3A4 and CYP3A5 isoenzymes. nih.govsemanticscholar.orgresearchgate.net Consequently, the co-administration of dutasteride with potent inhibitors of these enzymes can lead to increased plasma concentrations of dutasteride. For instance, long-term combination with strong CYP3A4 inhibitors like ritonavir and ketoconazole may elevate serum levels of dutasteride.

Studies have shown that moderate CYP3A4 inhibitors also affect dutasteride's pharmacokinetics. Co-administration with verapamil and diltiazem, which are moderate CYP3A4 inhibitors, has been observed to decrease the clearance of dutasteride, leading to higher systemic exposure. semanticscholar.orgfda.gov

Tamsulosin: Tamsulosin is metabolized by both CYP3A4 and CYP2D6 enzymes. semanticscholar.orgnih.govresearchgate.net The interaction with inhibitors of these pathways has been a subject of several studies.

Ketoconazole: As a strong inhibitor of CYP3A4, ketoconazole has been shown to significantly increase the Cmax and AUC of tamsulosin by factors of 2.2 and 2.8, respectively. nih.govelsevierpure.com

Paroxetine: A strong inhibitor of CYP2D6, paroxetine, increases the Cmax and AUC of tamsulosin by factors of 1.3 and 1.6, respectively. nih.govnih.govnih.gov

Cimetidine: A weaker, non-selective CYP inhibitor, cimetidine, leads to a 26% decrease in the clearance of tamsulosin and a 44% increase in its AUC. mdpi.com

Verapamil and Diltiazem: These moderate CYP3A4 inhibitors can also increase tamsulosin exposure.

The following table summarizes the effects of various CYP450 inhibitors on the pharmacokinetic parameters of dutasteride and tamsulosin.

Co-administered DrugEnzyme(s) InhibitedEffect on Dutasteride/TamsulosinFold Increase in CmaxFold Increase in AUC
Ketoconazole Strong CYP3A4Tamsulosin2.22.8
Paroxetine Strong CYP2D6Tamsulosin1.31.6
Cimetidine Weak/Moderate CYPTamsulosin-1.44
Verapamil Moderate CYP3A4DutasterideNot Reported1.6 - 1.8
Diltiazem Moderate CYP3A4DutasterideNot Reported1.6 - 1.8

Investigation of Drug-Drug Interaction Potential with Other Pharmacological Agents (e.g., Warfarin, Digoxin, Diclofenac)

The potential for interactions with other commonly prescribed medications is a critical aspect of preclinical evaluation.

Dutasteride: Studies have indicated that dutasteride does not significantly affect the pharmacokinetics of warfarin or digoxin. nih.gov This lack of interaction is likely due to dutasteride not inhibiting or inducing CYP2C9 (the primary metabolizing enzyme for warfarin) or the P-glycoprotein transporter, which is involved in the disposition of digoxin. nih.gov

Tamsulosin:

Warfarin: The interaction between tamsulosin and warfarin is not well-established, with in vitro and in vivo studies yielding inconclusive results. Therefore, caution is generally advised when these two drugs are administered concomitantly.

Digoxin: No significant pharmacokinetic interaction has been observed between tamsulosin and digoxin, and dosage adjustments are not typically required.

Diclofenac: There is some evidence to suggest that diclofenac may increase the elimination rate of tamsulosin.

Role of Drug Transporters (e.g., P-glycoprotein) in Interaction Profiles

Drug transporters, such as P-glycoprotein (P-gp), play a significant role in the absorption and distribution of many drugs.

Dutasteride: Research suggests that dutasteride does not inhibit or induce the P-glycoprotein transporter. nih.gov This is supported by the finding that dutasteride does not alter the pharmacokinetics of digoxin, a known P-gp substrate. However, the increased exposure to dutasteride when co-administered with verapamil and diltiazem, which are inhibitors of both CYP3A4 and P-gp, suggests a potential role for P-gp in dutasteride's disposition. mdpi.com

Tamsulosin: While tamsulosin is not considered a potent inhibitor of P-gp, some studies have indicated a possible role for other transporters in its pharmacokinetics. A study found a nominally significant association between tamsulosin exposure and genetic variations in the ABCG2 transporter. semanticscholar.orgnih.gov

Preclinical and in Vitro Research Methodologies and Findings

In Vitro Pharmacological Characterization

Dutasteride's primary mechanism of action is the inhibition of both type 1 and type 2 isoforms of the 5α-reductase enzyme, which are responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov In vitro enzymatic inhibition assays are crucial for determining the potency and selectivity of this inhibition. These assays typically utilize preparations of the 5α-reductase isoenzymes from either recombinant expression systems or tissue homogenates. The inhibitory activity of dutasteride (B1684494) is quantified by measuring its half-maximal inhibitory concentration (IC50).

Dutasteride has demonstrated potent, competitive, and irreversible inhibition of all three 5α-reductase isoforms. wikipedia.org It exhibits a high affinity for both type 1 and type 2 isoenzymes, leading to a near-complete suppression of serum DHT by over 90%. nih.govsurgicalcosmetic.org.br This dual inhibition is a key differentiator from other 5α-reductase inhibitors like finasteride (B1672673), which primarily targets the type 2 isoform. surgicalcosmetic.org.br The slow dissociation of dutasteride from the enzyme complex contributes to its long-lasting effect.

In Vitro Inhibitory Activity of Dutasteride on 5α-Reductase Isoforms
IsoformIC50 (nM)Reference
Type 13.9 - 7 wikipedia.orgwikipedia.org
Type 21.8 - 6 wikipedia.orgwikipedia.org
Type 30.33 wikipedia.org

Tamsulosin's therapeutic effect is derived from its antagonism of α1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra. By blocking these receptors, tamsulosin (B1681236) induces muscle relaxation, thereby improving urinary flow. medlineplus.govwww.nhs.ukclevelandclinic.orgmedicalnewstoday.com

Receptor binding assays are employed to determine the affinity of tamsulosin for the different α1-adrenergic receptor subtypes (α1A, α1B, and α1D). These experiments typically involve radioligand binding studies using cell membranes expressing specific receptor subtypes. The affinity is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). Functional assays, on the other hand, measure the ability of tamsulosin to inhibit the physiological response to an α1-adrenergic agonist (e.g., noradrenaline-mediated muscle contraction in isolated prostate tissue). This is often quantified by the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response.

Studies have shown that tamsulosin exhibits high affinity and selectivity for the α1A and α1D subtypes over the α1B subtype. nih.govdroracle.ainih.gov This selectivity is thought to contribute to its favorable cardiovascular side effect profile, as the α1B subtype is predominantly found in vascular smooth muscle. droracle.aitheaspd.com Tamsulosin acts as a competitive antagonist at these receptors. nih.gov

In Vitro Activity of Tamsulosin at α1-Adrenergic Receptor Subtypes
ParameterReceptor SubtypeValueReference
Binding Affinity (pKi)α1A~9.8 (approximate pA2 estimate in human prostate)
Functional Antagonism (pKB)α1D (rat aorta)10.1 nih.gov
Functional Antagonism (pKB)α1B (rat spleen)8.9 - 9.2 nih.gov
Functional Antagonism (pKB)Human Prostate10.0 nih.gov

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a drug. These studies typically involve incubating the compound with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. researchgate.net The rate of disappearance of the parent compound over time is measured to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint). youtube.com Reaction phenotyping studies, often using recombinant CYP enzymes, are then conducted to identify the specific isoforms responsible for the drug's metabolism.

Plasma protein binding is a key pharmacokinetic property that can influence a drug's distribution and clearance. In vitro studies to determine the extent of plasma protein binding are typically conducted using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. Displacement studies are performed to assess whether co-administered drugs can displace each other from plasma protein binding sites, potentially increasing the free (pharmacologically active) concentration of one or both drugs.

Both dutasteride and tamsulosin are highly bound to plasma proteins. More than 99.5% of circulating dutasteride is bound to plasma proteins. nih.gov Tamsulosin is also extensively protein-bound (94% to 99%), primarily to alpha-1-acid glycoprotein. drugbank.com No specific in vitro studies detailing the displacement of dutasteride or tamsulosin by other drugs, or vice versa, were identified in the search results. However, the high degree of protein binding for both compounds suggests a theoretical potential for displacement interactions.

In vitro cellular and tissue-based models are utilized to investigate the molecular mechanisms of drug action in a more physiologically relevant context. For dutasteride, studies have been conducted on prostate cancer cell lines (e.g., LNCaP, PC3, DU145) to evaluate its effects on cell growth and proliferation. ispub.com

In the androgen-sensitive LNCaP prostate cancer cell line, dutasteride has been shown to inhibit the conversion of testosterone to DHT. nih.gov Furthermore, it inhibited DHT-induced prostate-specific antigen (PSA) secretion and cell proliferation with an IC50 of approximately 1 µM. nih.gov At higher concentrations (10-50 µM), dutasteride was found to promote cell death, potentially through apoptosis. nih.gov Dutasteride also demonstrated the ability to reduce cell growth in androgen-independent prostate cancer cell lines (PC3 and DU145) and a normal prostate cell line (CRL-2221). ispub.com

In Vitro Effects of Dutasteride on LNCaP Prostate Cancer Cells
ParameterIC50Reference
Inhibition of DHT-induced PSA secretion and cell proliferation~1 µM nih.gov
Competition for androgen receptor binding~1.5 µM nih.gov

For tamsulosin, tissue-based models, such as isolated human prostate tissue strips, are used in functional assays to confirm its antagonistic effect on smooth muscle contraction, as described in section 4.1.2.

Animal Model Investigations (Focus on Mechanistic Outcomes)

Animal models, primarily in rodents, are employed to study the in vivo effects and mechanisms of dutasteride and tamsulosin, both alone and in combination.

One study in a rat model investigated the effects of dutasteride, tamsulosin, and their combination on prostate smooth muscle contractility. nih.govnih.gov The findings suggested that while long-term tamsulosin monotherapy might lead to an upregulation of prostate smooth muscle cell contractility, the combination with dutasteride effectively reduces contractility. nih.govnih.gov The most significant reduction in contractility was observed on the twelfth day of combination treatment. nih.gov

Another study in a rodent model explored the morphological changes in penile tissue following the administration of dutasteride, tamsulosin, and the combination. nih.govresearchgate.netsigmaaldrich.comscielo.brnih.gov The results indicated that both dutasteride and tamsulosin, individually and combined, led to morphometric modifications in the penis. nih.govresearchgate.netsigmaaldrich.comscielo.brnih.gov The combination therapy resulted in the most pronounced changes, including a reduction in sinusoidal space and smooth muscle fiber surface densities, and an increase in connective tissue and elastic system fibers. nih.govresearchgate.netsigmaaldrich.comscielo.brnih.gov These findings may provide a mechanistic basis for some of the observed side effects in clinical use.

Rodent Models for Androgen-Dependent Organ Development and Morphology

Preclinical research has employed rodent models to investigate the impact of dutasteride and tamsulosin, both individually and in combination, on the morphology of androgen-dependent organs. A notable study utilized forty male rats to assess the effects of these drugs on penile morphology. The rats were divided into four groups: a control group, a group receiving dutasteride, a group receiving tamsulosin, and a group receiving a combination of both drugs. This experimental design allows for a direct comparison of the effects of each treatment against a baseline and against each other. The findings from these models are crucial in understanding the potential physiological and morphological alterations that may arise from the pharmacological manipulation of androgen pathways and adrenergic receptors.

Histomorphometric Analyses of Target Tissues (e.g., Prostate, Penile Morphology)

Histomorphometric analysis has been a key methodology in preclinical studies to quantify the microscopic changes in target tissues following treatment with dutasteride and tamsulosin. In a study evaluating penile morphology in a rodent model, significant alterations were observed in the treatment groups compared to the control group. drugbank.comnih.govnih.govdroracle.ai

Specifically, the sinusoidal space and smooth muscle fiber surface densities were reduced in the groups treated with dutasteride, tamsulosin, and the combination therapy, with the most significant reductions observed in the combination group. drugbank.comnih.gov Conversely, the surface densities of connective tissue and elastic system fibers were augmented in all treatment groups, again with the most pronounced changes seen in the animals receiving the combined therapy. drugbank.comnih.gov

Another study focusing on a benign prostatic hyperplasia (BPH) model in mice, using a combination of tamsulosin and finasteride (another 5-alpha-reductase inhibitor similar to dutasteride), demonstrated a decrease in epithelial and stromal cell proliferation in the prostate. nih.govsciencescholar.usresearchgate.net The combination treatment led to prostate shrinkage and a trend towards normal glandular architecture. nih.govsciencescholar.usresearchgate.net

Below is an interactive data table summarizing the key histomorphometric findings from the rodent model of penile morphology.

Pharmacodynamic Biomarker Assessment in Preclinical Species (e.g., DHT Suppression)

A primary pharmacodynamic biomarker for dutasteride is the suppression of dihydrotestosterone (DHT). Dutasteride is a potent inhibitor of both type 1 and type 2 5-alpha-reductase, the enzymes responsible for converting testosterone to DHT. nih.gov Preclinical and clinical data have demonstrated that dutasteride can reduce circulating DHT levels by over 90%. nih.gov This profound suppression of DHT is central to its therapeutic effect in androgen-dependent conditions. While specific preclinical studies on the combination's effect on DHT suppression are not extensively detailed in the provided search results, the mechanism of dutasteride's action within the combination therapy is to significantly reduce DHT levels, thereby impacting androgen-dependent tissues.

In Vivo Studies on Receptor-Mediated Physiological Responses

In vivo studies in preclinical models have been instrumental in understanding the receptor-mediated physiological responses to the dutasteride and tamsulosin combination. Tamsulosin, as a selective alpha-1a adrenergic receptor antagonist, acts on the smooth muscle of the prostate and bladder neck. nih.gov

A study utilizing a BPH model in Wistar rats investigated the effects of tamsulosin, dutasteride, and their combination on prostate smooth muscle contractility. nih.govnih.gov The findings indicated that the combination therapy was more effective at reducing prostate smooth muscle contractility compared to either monotherapy. nih.govnih.gov This suggests a synergistic effect where dutasteride reduces the size of the prostate over time (static component) and tamsulosin relaxes the smooth muscle (dynamic component), leading to an improved physiological response. The study found that the combination of tamsulosin and dutasteride significantly reduced the contractility of prostate smooth muscle cells on the first, sixth, and twelfth days of administration. nih.gov

The following interactive table presents the effects on prostate smooth muscle contractility from the BPH rat model study.

Evaluation of Combination Effects on Cellular Proliferation and Apoptosis in Preclinical Models

The combination's effect on cellular proliferation and apoptosis is a key area of preclinical investigation. Dutasteride, by reducing DHT levels, is known to induce apoptosis (programmed cell death) in prostate epithelial cells, which contributes to the reduction in prostate volume. drugbank.comnih.gov In vitro studies have shown that dutasteride can induce a dose-dependent increase in apoptosis in androgen-sensitive prostate cell lines. nih.gov

Tamsulosin has also been investigated for its effects on cellular processes. An in vitro study on prostatic cancer PC-3 cells demonstrated that tamsulosin can inhibit cell proliferation and induce apoptosis. bvsalud.org The mechanism appears to involve the blocking of the Akt/mTOR signaling pathway. bvsalud.org

While a direct preclinical study evaluating the combined effect of dutasteride and tamsulosin on both proliferation and apoptosis in a BPH model was not identified in the provided search results, the individual actions of each compound suggest a dual mechanism. Dutasteride primarily drives apoptosis through androgen deprivation, while tamsulosin may contribute to the inhibition of proliferation and induction of apoptosis through different signaling pathways. A study on a combination of tamsulosin and finasteride in a BPH mouse model showed a decrease in the proliferation of epithelial and stromal cells. sciencescholar.usresearchgate.net

Analytical and Pharmaceutical Chemistry Research

Analytical Method Development and Validation for Simultaneous Quantification

The simultaneous quantification of dutasteride (B1684494) and tamsulosin (B1681236) in combined pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. Due to the different physicochemical properties and dosage ratios of the two active pharmaceutical ingredients (APIs), robust and validated analytical methods are essential. Research has predominantly focused on developing High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometric methods for this purpose.

Reverse-phase high-performance liquid chromatography (RP-HPLC) has been established as a reliable and widely used technique for the simultaneous determination of dutasteride and tamsulosin. Numerous studies have focused on creating simple, precise, and rapid isocratic RP-HPLC methods capable of separating and quantifying both compounds in bulk and in pharmaceutical formulations like capsules and tablets.

These methods are designed to provide adequate separation of dutasteride and tamsulosin from each other and from any excipients present in the dosage form. The development process involves a systematic approach to select the appropriate stationary phase, mobile phase composition, and detector wavelength to achieve optimal resolution and sensitivity. The successful development of these methods allows for their application in routine analysis and quality control of pharmaceutical preparations containing this drug combination.

The optimization of chromatographic conditions is a critical step in developing a successful HPLC method. Researchers have explored various parameters to achieve efficient separation with good peak symmetry and resolution.

Stationary Phase Selection: The most commonly employed stationary phases are C18 and C8 columns. C18 columns (e.g., Waters C-18, Kromasil C18, Symmetry C18) have been shown to provide effective retention and separation for both analytes.

Mobile Phase Composition: A variety of mobile phase compositions have been investigated. Common choices include mixtures of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate). The ratio of the organic to the aqueous phase is adjusted to optimize retention times and peak shape. For instance, a mobile phase of acetonitrile and water in a 90:10 (v/v) ratio has been successfully used. Another study utilized a mix of methanol and potassium dihydrogen orthophosphate buffer (75:25 v/v) with the pH adjusted to 2.5.

Flow Rate: A standard flow rate of 1.0 mL/min is frequently reported, providing a balance between analysis time and separation efficiency.

Temperature: Analyses are often performed at ambient or controlled room temperature (e.g., 30°C or 35°C) to ensure the reproducibility of retention times.

Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance maxima of the two drugs. While individual maxima for dutasteride and tamsulosin are at different wavelengths (e.g., 280 nm and 225 nm respectively), an isosbestic point or a compromise wavelength such as 223 nm, 254 nm, or 292 nm is often chosen for simultaneous detection.

The following table summarizes examples of optimized chromatographic conditions from different studies:

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (Dutasteride) (min)Retention Time (Tamsulosin) (min)
Waters C18 (250mm x 4.6mm, 5µm)Acetonitrile:Water (90:10, v/v)1.02922.83.8
Symmetry C8 (150mm x 4.6mm, 3.5µm)Phosphate Buffer (pH 4.5):Acetonitrile (43:57, v/v)1.02545.82.2
Kromosil C18 (250mm x 4.6mm, 5µm)Ammonium Acetate Buffer (pH 3.5):Acetonitrile:Methanol (40:30:30, v/v/v)1.2223--
Symmetry C18 (150mm x 4.6mm, 5µm)Methanol:Potassium Dihydrogen Ortho Phosphate Buffer (75:25, v/v), pH 2.5----

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the simultaneous quantification of dutasteride and tamsulosin. However, a significant challenge is the severe spectral overlap of the two compounds, which complicates direct measurement. To overcome this, various methods have been developed.

One common approach is the Simultaneous Equation Method , also known as Vierordt's Method. This technique involves measuring the absorbance of the sample at the absorbance maxima (λmax) of each drug (e.g., 240.6 nm for dutasteride and 279.4 nm for tamsulosin in methanol) and solving a set of simultaneous equations derived from Beer-Lambert's law.

More advanced chemometrically assisted spectrophotometric methods have also been employed. These methods, such as partial least-squares (PLS), use multivariate calibration models to resolve the overlapping spectra without prior separation, offering a rapid and powerful analytical tool.

Validation of analytical methods is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure their reliability for intended use.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the dutasteride and tamsulosin combination, methods have demonstrated excellent linearity over specific concentration ranges, consistently yielding high correlation coefficient (r²) values, typically greater than 0.999.

Accuracy: Accuracy is determined by recovery studies, where a known amount of pure drug is added to a pre-analyzed sample solution. The percentage recovery is then calculated. For both HPLC and UV-Vis methods, accuracy is generally found to be within the acceptable limits of 98.0% to 102.0%.

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD) of a series of measurements. Validated methods show a %RSD of less than 2%, indicating high precision.

Limits of Detection (LOD) and Limits of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These values demonstrate the sensitivity of the method.

The table below presents typical validation parameter values reported in the literature for HPLC methods.

ParameterDutasterideTamsulosin
Linearity Range (µg/mL)25-75 or 50-15020-60 or 40-120
Correlation Coefficient (r²)>0.999>0.999
Accuracy (% Recovery)98.95 - 101.04%100.03 - 101.39%
Precision (%RSD)<2%<2%
LOD (ng/mL)0.170.21
LOQ (ng/mL)0.520.65

Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients). In the context of dutasteride and tamsulosin analysis, specificity is often confirmed by comparing the chromatograms of the drug-free placebo, the standard drug solution, and the sample solution from the formulation. The absence of interfering peaks at the retention times of dutasteride and tamsulosin indicates the method's specificity.

Robustness: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, robustness is tested by introducing minor changes to conditions such as the flow rate (e.g., ±0.2 mL/min), mobile phase composition (e.g., ±2% organic phase), pH of the buffer, and column temperature. The method is considered robust if system suitability parameters, such as peak tailing, resolution, and theoretical plates, remain within acceptable limits despite these variations.

Advanced Formulation Science Research

Research in the formulation of the dutasteride and tamsulosin combination has focused on developing a stable, effective, and patient-compliant fixed-dose combination (FDC) product. The primary challenge lies in combining two APIs with different release requirements into a single dosage form: dutasteride is typically formulated for immediate release, while tamsulosin requires a modified-release profile.

The commercial formulation often consists of a hard gelatin capsule containing a dutasteride immediate-release soft gelatin capsule and tamsulosin hydrochloride modified-release pellets. fda.gov This "capsule-in-a-capsule" technology, while effective, is complex and costly to manufacture. google.com Consequently, research has explored alternative and novel formulation strategies.

One area of advanced research involves the development of multiparticulate systems where both dutasteride and tamsulosin are present in a single pellet unit. nih.gov This approach aims to simplify the manufacturing process compared to the dual-capsule system. These composite pellets can be filled into a capsule or compressed into a tablet, offering a more streamlined dosage form.

Furthermore, research has been conducted on developing combination tablets. This involves creating compression-coated tablets where an enteric-coated tamsulosin tablet (the core) is combined with dutasteride granules (the outer layer), which are then film-coated. This design preserves the distinct release profiles required for each drug within a single tablet.

Rational Design and Development of Fixed-Dose Combination Formulations

The development of a fixed-dose combination (FDC) of dutasteride and tamsulosin is rooted in the distinct and complementary mechanisms of action of the two active pharmaceutical ingredients for the management of benign prostatic hyperplasia (BPH). nih.gov Tamsulosin is an α1-adrenergic receptor antagonist, while dutasteride is a 5α-reductase inhibitor (5α-RI). nih.govdovepress.com From a pharmacodynamic perspective, α1-blockers like tamsulosin provide rapid symptomatic relief by relaxing the smooth muscle of the prostate and bladder neck, addressing the dynamic component of bladder outlet obstruction. dovepress.comresearchgate.net In contrast, 5α-RIs such as dutasteride address the static component by inhibiting the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), the primary androgen responsible for prostate growth, thereby gradually reducing prostate volume. fda.gov

The rationale for combining these agents is to achieve a synergistic therapeutic effect. nih.gov While tamsulosin offers rapid onset of action, dutasteride's effect on reducing prostate size and the long-term risks of disease progression, such as acute urinary retention (AUR) and the need for surgery, becomes more pronounced over time. nih.govresearchgate.net Clinical trials demonstrated that this combination therapy is superior to either monotherapy in improving symptoms and key outcomes from as early as the ninth month of treatment. nih.gov This established clinical benefit provided a strong impetus for the development of an FDC product, which can simplify the treatment regimen from taking two separate capsules to one, potentially improving patient adherence. nih.gov

Investigation of Drug Release Kinetics from Combination Formulations (e.g., Immediate and Modified Release Components)

The fixed-dose combination capsule is an advanced drug delivery system designed to provide distinct release profiles for each active ingredient, reflecting their individual therapeutic roles. fda.govijmpronline.com The formulation is typically a hard gelatin capsule containing two different components: a dutasteride soft gelatin capsule formulated for immediate release and tamsulosin hydrochloride as multi-particulate pellets engineered for modified release. fda.govjpionline.orgsemanticscholar.org

Dutasteride (Immediate Release): Dutasteride is presented as a soft gelatin capsule, which allows the liquid drug formulation to be readily available for absorption upon dissolution of the capsule shell. fda.gov Being poorly soluble in aqueous media, its formulation often includes surfactants to enhance solubility. ijmpronline.com Dissolution studies show that in acidic media (e.g., 0.1N HCl) containing a surfactant like sodium lauryl sulphate (SLS), complete release of dutasteride is achieved relatively quickly, consistent with an immediate-release profile. ijmpronline.com

Tamsulosin Hydrochloride (Modified Release): Tamsulosin is formulated as enteric-coated, sustained-release pellets. google.com This design prevents the release of the drug in the acidic environment of the stomach and allows for a gradual release in the more neutral pH of the intestine. ijmpronline.com This modified-release characteristic is crucial for maintaining steady plasma concentrations. Dissolution testing for the tamsulosin component is often performed using a two-stage method, starting with an acidic medium followed by a change to a higher pH buffer (e.g., pH 7.2 phosphate buffer), to simulate the passage through the gastrointestinal tract. ijmpronline.comjpionline.org Research into biorelevant dissolution methods aims to more accurately predict the in vivo performance of these modified-release components under fed and fasted states. jpionline.orgsemanticscholar.org Such studies utilize specialized apparatuses, like the USP Apparatus 3 (reciprocating cylinder), and simulated intestinal fluids to establish a meaningful in vitro-in vivo correlation (IVIVC). jpionline.orgsemanticscholar.org

The table below summarizes findings from a study developing a biorelevant dissolution method for the combination capsule.

ComponentFormulation TypeDissolution ApparatusOptimized Biorelevant Media (Post-prandial)Key Finding
TamsulosinModified-Release PelletsUSP Apparatus 3250ml of Fed state simulated change over mediaAchieved a strong in vitro/in vivo correlation (R² = 0.998) with drug absorption profile. jpionline.org
DutasterideImmediate-Release SoftgelUSP Apparatus 3100ml of pH 6.5 Fed state simulated intestinal fluidDemonstrated a very good in vitro/in vivo correlation (R² = 0.982) under post-prandial conditions. jpionline.org

Bioequivalence Research for Combination Formulations

Bioequivalence studies are fundamental to the regulatory approval of fixed-dose combination products. These studies are designed to demonstrate that the FDC product delivers the same amount of active ingredient to the bloodstream over the same period as the co-administration of the individual, commercially available monotherapy products. nih.govaemps.es Multiple single-dose, randomized, two-way crossover studies have been conducted in healthy male volunteers to compare the FDC capsule against co-administered dutasteride and tamsulosin capsules under both fasted and fed conditions. nih.govsemanticscholar.org

The key pharmacokinetic (PK) parameters measured are the maximum observed plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which represent the rate and extent of drug absorption, respectively. nih.govaemps.es For a product to be deemed bioequivalent, the 90% confidence intervals (CI) for the ratio of the geometric means (Test FDC vs. Reference co-administration) for Cmax and AUC must fall within the predetermined range of 80% to 125%. nih.govaemps.essemanticscholar.org

Studies have consistently shown that the dutasteride component of the FDC is bioequivalent to the co-administered reference product under both fed and fasted states. nih.gov However, achieving bioequivalence for the modified-release tamsulosin component has required more formulation development. For instance, initial FDC formulations of tamsulosin showed slower release kinetics compared to the reference product. nih.govresearchgate.net Subsequent reformulations, such as adjusting the proportion of enteric-coated pellets, were necessary to achieve bioequivalence, particularly in the fed state. nih.govresearchgate.net

The following table presents representative data from a bioequivalence study of a reformulated dutasteride and tamsulosin combination capsule versus a commercial formulation in healthy adult males under fed conditions.

AnalytePharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence IntervalConclusion
DutasterideCmax92.42%86.08% - 99.23%Bioequivalent semanticscholar.org
AUC0-t102.82%98.73% - 107.08%Bioequivalent semanticscholar.org
TamsulosinCmax96.26%89.86% - 103.11%Bioequivalent semanticscholar.org
AUC0-t95.88%90.31% - 101.80%Bioequivalent semanticscholar.org

Pharmaceutical Engineering Aspects of Combination Capsule Development

The manufacturing of the dutasteride and tamsulosin FDC is a prime example of advanced pharmaceutical engineering, employing a "capsule-in-capsule" technology, also known as over-encapsulation. fda.gov This process involves the separate manufacturing of the two primary components, followed by their combination into a single final dosage form.

The process can be broken down into key stages:

Dutasteride Soft Gelatin Capsule Manufacturing: The dutasteride active ingredient is mixed with a solvent system and excipients to form a liquid or semi-solid fill. This mixture is then encapsulated using a rotary die process to produce the immediate-release soft gelatin capsules.

Tamsulosin Modified-Release Pellet Manufacturing: Tamsulosin hydrochloride is layered onto inert cores (like sugar spheres or microcrystalline cellulose) using fluid bed coating technology. nih.gov This is followed by the application of a sustained-release (SR) coating and finally an enteric coating to achieve the desired modified-release profile. nih.gov

Over-encapsulation: In the final stage, automated capsule filling machines are used to precisely fill a larger hard gelatin capsule (e.g., size 00) with one dutasteride soft gelatin capsule and the correct weight of tamsulosin pellets. fda.gov

This engineering approach has several advantages. It allows for the combination of chemically or physically incompatible substances and enables the incorporation of different drug release profiles within a single oral dosage unit. However, it also presents challenges, such as ensuring content uniformity for the pellets, preventing physical damage to the softgel during the filling process, and managing the complexities of a multi-stage manufacturing operation. google.com The development of such a product requires precise control over manufacturing variables to ensure consistent quality and performance.

Q & A

Q. What validated analytical methods are available for quantifying dutasteride and tamsulosin in combination formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for simultaneous quantification of dutasteride and tamsulosin in pharmaceutical formulations. Key parameters include mobile phase optimization (e.g., acetonitrile-phosphate buffer), detection wavelengths (~210–220 nm for dutasteride and 270–280 nm for tamsulosin), and column selection (C18 columns with 5 µm particle size). Method validation requires assessing linearity (r² > 0.995), precision (RSD < 2%), and recovery (98–102%) . Stability-indicating methods, such as TLC and LC-MS, are also used to assess degradation products under stress conditions .

Q. How do pharmacokinetic interactions between dutasteride and tamsulosin influence experimental dosing regimens?

Dutasteride’s long half-life (~5 weeks) and high protein binding (>99%) necessitate steady-state dosing in chronic studies, while tamsulosin’s shorter half-life (~14 hours) requires once-daily administration. Food intake reduces tamsulosin’s Cmax by ~30% but does not affect dutasteride absorption. Co-administration studies show no significant pharmacokinetic interactions, but calcium channel blockers (e.g., verapamil) may slightly increase dutasteride exposure due to CYP3A4 inhibition. Dose adjustments are not typically required, but therapeutic drug monitoring is recommended in polypharmacy scenarios .

Q. What are the mechanistic synergies between dutasteride and tamsulosin in reducing prostate volume and improving urinary flow?

Dutasteride inhibits both type I and II 5α-reductase isoforms, reducing dihydrotestosterone (DHT) by ~90% and prostate volume by ~25% over 24 months. Tamsulosin, an α1A-adrenoceptor antagonist, relaxes prostatic smooth muscle, improving urinary flow rates (Qmax) within days. Combination therapy leverages dual mechanisms: dutasteride’s long-term structural changes and tamsulosin’s rapid symptom relief. Preclinical models show additive effects on reducing prostate stromal/epithelial ratios and collagen deposition .

Advanced Research Questions

Q. How do discrepancies in clinical trial outcomes (e.g., CombAT vs. real-world studies) inform the design of long-term efficacy trials?

The CombAT trial demonstrated superior symptom improvement (IPSS reduction: -6.2 vs. -4.9 for monotherapies) and reduced risk of acute urinary retention (AUR) with combination therapy. However, real-world studies report lower persistence rates (~30% discontinuation at 12 months), driven by delayed dutasteride effects and side effects (e.g., sexual dysfunction). Advanced trials should incorporate patient-reported outcomes (PROs), stratification by prostate size (>30 mL), and adaptive designs to address attrition bias .

Q. What methodological challenges arise when analyzing competing risks in observational studies of dutasteride/tamsulosin and diabetes incidence?

Q. How can conflicting data on sexual adverse events (SAEs) be reconciled in meta-analyses of dutasteride/tamsulosin?

SAEs (e.g., erectile dysfunction, reduced libido) occur in ~10–15% of patients, but persistence post-treatment varies. Meta-analyses should differentiate SAE reporting methods (spontaneous vs. questionnaire-based) and adjust for duration (e.g., CombAT trial: SAEs plateau after 24 months). Bayesian network meta-analysis can compare SAE risks across monotherapies and combinations, while mixed-effects models account for heterogeneity in baseline sexual function .

Q. What statistical approaches optimize power in trials assessing synergistic effects on prostate volume and urinary flow?

Factorial designs (e.g., 2x2 trials) allow simultaneous testing of dutasteride, tamsulosin, and their interaction. Sample size calculations should target a 2–3 mL difference in prostate volume (α=0.05, power=90%). Mixed-model repeated measures (MMRM) handle missing data from dropouts, while responder analyses (e.g., ≥30% IPSS improvement) enhance clinical relevance. Biomarker-driven designs (e.g., baseline DHT levels) may identify subpopulations with greater treatment response .

Methodological Considerations

  • Analytical Validation : Cross-validate HPLC methods with mass spectrometry for trace quantification in tissue samples .
  • Real-World Data : Use interrupted time-series analysis to evaluate policy impacts (e.g., PBS listing changes) on prescribing patterns .

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